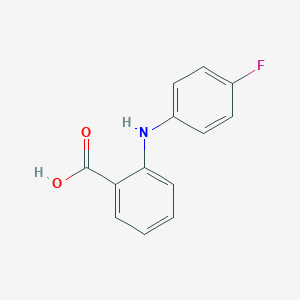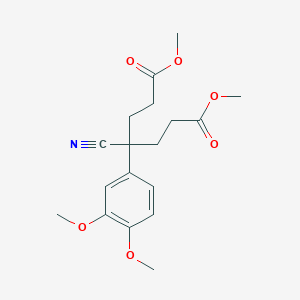
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate, also known as DCDMH, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in various fields, including pharmaceuticals, agriculture, and water treatment. DCDMH is a white crystalline powder that is soluble in water and organic solvents. In
Mecanismo De Acción
The mechanism of action of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is not fully understood. However, it is believed that Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate works by disrupting the cell membrane of bacteria, leading to cell death. Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is also thought to inhibit the growth of bacteria by interfering with their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties. In animal studies, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has been shown to have neuroprotective effects, protecting the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has several advantages for use in lab experiments. It is a stable compound that can be stored for long periods of time without degrading. It is also relatively inexpensive compared to other antimicrobial agents. However, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has some limitations. It is toxic to aquatic organisms and can cause skin irritation and allergic reactions in humans. Therefore, it should be handled with care in lab experiments.
Direcciones Futuras
There are several future directions for research on Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate in the treatment of cancer and other diseases. Additionally, research could be conducted to explore the potential of Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate in the field of agriculture, as a pesticide or herbicide.
Conclusion
In conclusion, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is a chemical compound that has a wide range of scientific research applications. It is used as an antimicrobial agent in the pharmaceutical industry, as a disinfectant in water treatment, and has potential uses in the treatment of cancer and other diseases. While Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has several advantages for use in lab experiments, it also has limitations that must be considered. Future research on Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate could lead to the development of new synthesis methods and the discovery of new applications for this compound.
Aplicaciones Científicas De Investigación
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate has a wide range of scientific research applications. In the pharmaceutical industry, Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is used as an antimicrobial agent in the production of drugs. It has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate is also used in the treatment of water in swimming pools and spas. It is an effective disinfectant that can kill harmful bacteria and viruses.
Propiedades
Número CAS |
61330-09-4 |
|---|---|
Nombre del producto |
Dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate |
Fórmula molecular |
C18H23NO6 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
dimethyl 4-cyano-4-(3,4-dimethoxyphenyl)heptanedioate |
InChI |
InChI=1S/C18H23NO6/c1-22-14-6-5-13(11-15(14)23-2)18(12-19,9-7-16(20)24-3)10-8-17(21)25-4/h5-6,11H,7-10H2,1-4H3 |
Clave InChI |
DVVFXLDMZOPUKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(CCC(=O)OC)(CCC(=O)OC)C#N)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
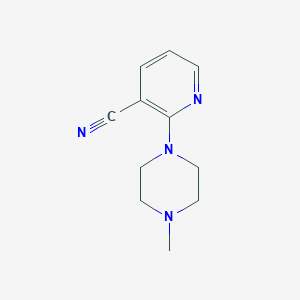
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
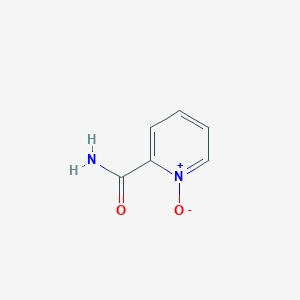
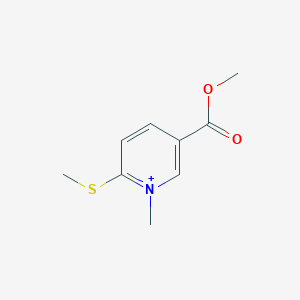
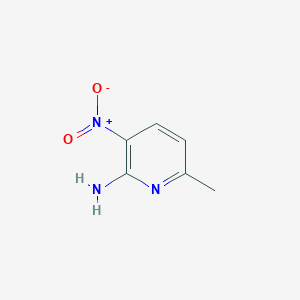
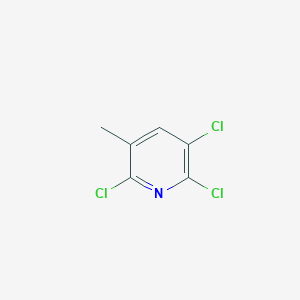
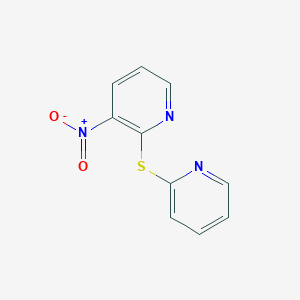
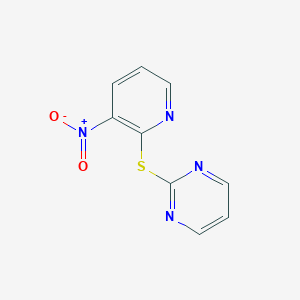
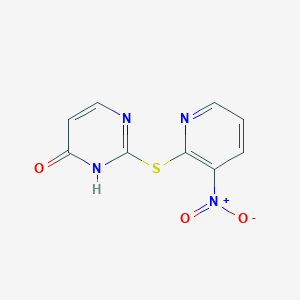
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
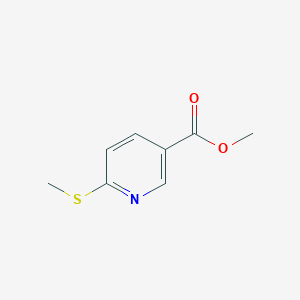
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)
